

Application Notes and Protocols: Nitro-Substituted Phenyl Ethanones in Material Science

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Compound of Interest

Compound Name: 2-Nitro-1-(4-nitrophenyl)ethanone

Cat. No.: B8033949

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Introduction

These application notes provide an overview of the use of nitro-substituted phenyl ethanone derivatives in material science. While specific data for "2-Nitro-1-(4-nitrophenyl)ethanone" is not readily available in the public domain, this document focuses on the closely related and well-documented compound, 1-(4-nitrophenyl)ethanone (also known as 4'-nitroacetophenone), and its isomers. These compounds serve as important precursors and model molecules in various material science applications, particularly in the synthesis and characterization of functional nanoparticles and as platforms for novel organic materials.

The presence of the nitro group and the ketone functionality allows for a range of chemical modifications, making these molecules versatile building blocks. Their primary applications in material science revolve around their use in catalysis, particularly in the reduction of nitrophenols, and as precursors for the synthesis of more complex functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of relevant nitro-substituted phenyl ethanones is presented in Table 1. This data is essential for understanding their behavior in different experimental setups.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |
|-------------------------------------|------------|---|----------------------------|---------------------------------|--------------------|
| 1-(4-Nitrophenyl)ethanone | 100-19-6 | C ₈ H ₇ NO ₃ | 165.15 | Yellowish crystalline solid | 78-81 |
| 1-(2-Nitrophenyl)ethanone | 577-59-3 | C ₈ H ₇ NO ₃ | 165.15 | Light yellow crystalline powder | 26-29 |
| 2-Hydroxy-1-(4-nitrophenyl)ethanone | 64611-67-2 | C ₈ H ₇ NO ₄ | 181.15 | Solid | 140-143[1] |

Applications in Material Science

The primary application of 1-(4-nitrophenyl)ethanone and its derivatives in material science is in the field of catalysis, specifically as a model compound for studying the catalytic reduction of nitroaromatic compounds. This is a crucial reaction for environmental remediation, as nitrophenols are common industrial pollutants.

1. Nanoparticle-Mediated Catalysis:

Metal nanoparticles, particularly those of gold (Au), silver (Ag), copper (Cu), and platinum group metals, have been shown to be effective catalysts for the reduction of 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like sodium borohydride (NaBH₄)[2][3]. 4-Aminophenol is a valuable industrial intermediate with lower toxicity than its nitro counterpart. The reaction progress can be easily monitored using UV-Vis spectroscopy, making it an ideal model reaction to evaluate the catalytic activity of newly synthesized nanomaterials[3][4].

2. Precursor for Organic Synthesis:

Nitro-substituted acetophenones are versatile precursors for the synthesis of more complex organic molecules with applications in material science. The nitro group can be reduced to an amine, which can then be used in polymerization reactions or for the synthesis of dyes,

pharmaceuticals, and other functional organic materials. For instance, the reduction of a nitrophenyl group is a key step in the synthesis of 2-(4-aminophenyl)butyric acid from a nitrohalobenzene precursor[5].

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Nitrophenyl)ethanone

This protocol describes a general method for the nitration of acetophenone to produce a mixture of isomers, from which 1-(4-nitrophenyl)ethanone can be separated.

Materials:

- Acetophenone
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Sodium Bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- In a flask submerged in an ice bath, slowly add a pre-mixed nitrating solution (a mixture of concentrated sulfuric and nitric acid) to a solution of acetophenone in dichloromethane. Maintain the temperature below 10°C .
- After the addition is complete, continue stirring the reaction mixture at low temperature for 1-2 hours.
- Carefully pour the reaction mixture over crushed ice with vigorous stirring.

- Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain a mixture of nitroacetophenone isomers.
- The desired 1-(4-nitrophenyl)ethanone can be purified from the mixture by recrystallization or column chromatography.

Protocol 2: Catalytic Reduction of 4-Nitrophenol using Metal Nanoparticles

This protocol outlines a general procedure to evaluate the catalytic activity of metal nanoparticles using the reduction of 4-nitrophenol as a model reaction.

Materials:

- 4-Nitrophenol (4-NP) solution (e.g., 0.1 mM in water)
- Sodium Borohydride (NaBH_4) solution (e.g., 10 mM in water, freshly prepared)
- Aqueous dispersion of metal nanoparticles (e.g., Au, Ag, or Cu NPs)
- UV-Vis Spectrophotometer

Procedure:

- In a quartz cuvette, mix the 4-nitrophenol solution with the freshly prepared sodium borohydride solution. The solution should turn yellow, indicating the formation of the 4-nitrophenolate ion.
- Record the initial UV-Vis spectrum of the solution. The peak for the 4-nitrophenolate ion should be around 400 nm^{[3][4]}.
- Add a small volume of the metal nanoparticle dispersion to the cuvette and immediately start recording UV-Vis spectra at regular time intervals.

- Monitor the decrease in the absorbance peak at 400 nm and the appearance of a new peak around 300 nm, which corresponds to the formation of 4-aminophenol[3].
- The reaction is considered complete when the yellow color disappears and the peak at 400 nm is no longer observed.
- The catalytic activity can be quantified by calculating the reaction rate constant from the change in absorbance over time.

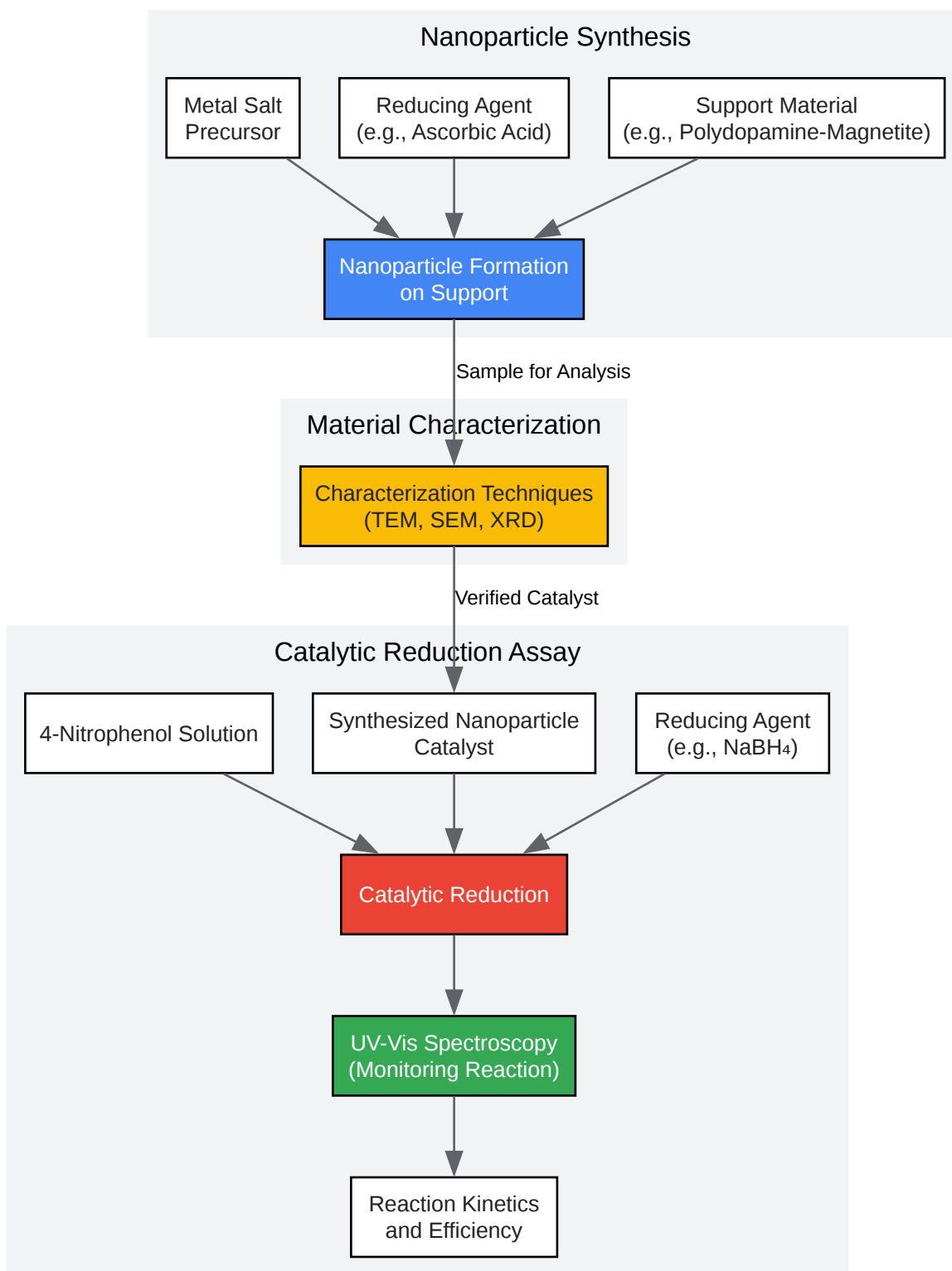
Data Presentation

Table 2: Catalytic Reduction of 4-Nitrophenol by Various Nanoparticles

| Nanoparticle Type | Reducing Agent | Reaction Time (s) | Reduction Efficiency (%) | Reference |
|-------------------|-------------------|-------------------|--------------------------|-----------|
| AgNPs | NaBH ₄ | 600 | 86 | [4] |
| PdNPs | NaBH ₄ | 600 | 48 | [4] |
| PdPtNPs | NaBH ₄ | 600 | 32 | [4] |

Visualizations

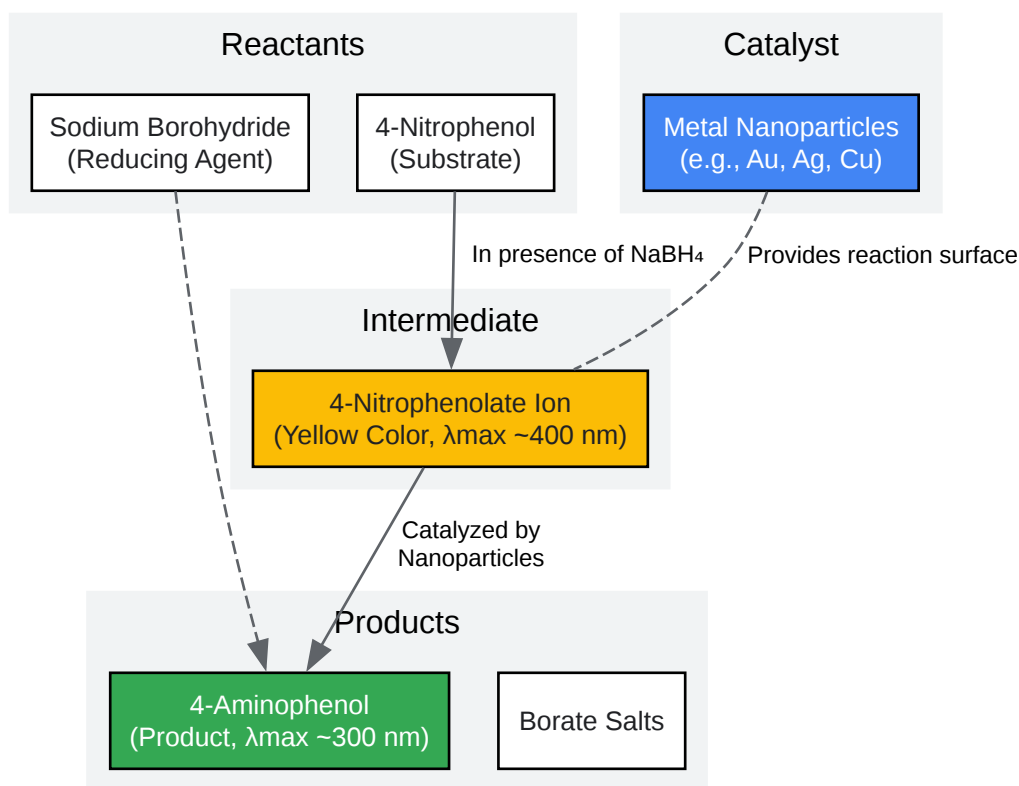
Diagram 1: Experimental Workflow for Synthesis and Catalytic Testing of Metal Nanoparticles



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Caption: Workflow for nanoparticle synthesis and catalytic testing.

Diagram 2: Logical Relationship in Catalytic Reduction of 4-Nitrophenol



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Caption: Key species in the catalytic reduction of 4-nitrophenol.

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